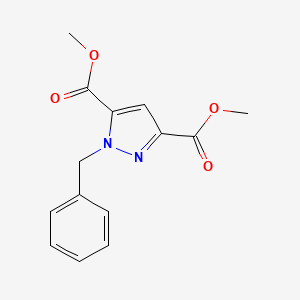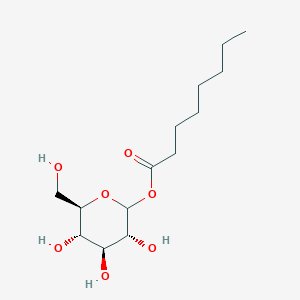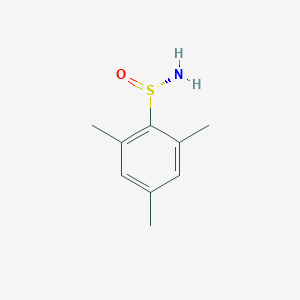
6-Fluoro-1,4-dihydro-2,3-quinoxalinedione
Descripción general
Descripción
“6-Fluoro-1,4-dihydro-2,3-quinoxalinedione” is a chemical compound with the molecular formula C8H5FN2O2 . It is an important molecule in the pharmaceutical industry due to its potential applications as a therapeutic agent and as a research tool.
Synthesis Analysis
The synthesis of “this compound” can be achieved from 3,4-Diaminofluorobenzene and Oxalic acid . A similar compound, 6-Methyl-1,4-dihydroquinoxaline-2,3-dione (6MDQ), is synthesized by alkylation of quinoxalines .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoxaline core, which is a nitrogen-containing heterocyclic compound . The structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .
Aplicaciones Científicas De Investigación
Photochemical Reactions
6-Fluoro-1,4-dihydro-2,3-quinoxalinedione derivatives exhibit interesting photochemical behaviors. For instance, studies have shown that these compounds undergo substitution reactions upon irradiation in water, with the fluorine atom being replaced by a hydroxyl group. This reaction can be influenced by the presence of additives like sodium sulfite or phosphate, which change the reaction course. Such photochemical properties are significant in understanding the behavior of these compounds under different conditions (Mella, Fasani, & Albini, 2001).
Tautomeric Forms and Electronic Properties
A computational and spectroscopic study of 3-substituted 6-fluoro-1,4-dihydro-4-oxoquinoline derivatives has shown the existence of different tautomeric forms, which are influenced by the solvent. These tautomers are crucial for understanding the electronic properties and reactivity of these compounds (Rimarčík et al., 2010).
Potential in Medicinal Chemistry
In medicinal chemistry, this compound derivatives have shown potential as excitatory amino acid receptor ligands. Certain derivatives have been found to inhibit specific binding of compounds like [3H]-AMPA in rat brain homogenate fractions, indicating their possible application in neurological research and drug development (Bhat et al., 1998).
Structural and Computational Analysis
Structural and computational studies of 1,4-dihydro-2,3-quinoxalinediones have provided insights into the electronic properties and hydrogen bond strengths of these compounds. This type of analysis is important for the design of new molecules with specific properties and activities (Kubicki & Codding, 1993).
Electrochemical Studies
Electrochemical studies of these compounds have suggested possible mechanisms for their reduction and have highlighted the role of resonance isomerism and aromaticity in their electrochemical behavior. This understanding is critical for applications where the electrochemical properties of the compounds are relevant (Srinivasu et al., 1999).
Fluorescent Labeling Applications
Some derivatives, like 6-methoxy-4-quinolone, exhibit strong fluorescence in a wide pH range and are stable against light and heat, making them useful for biomedical analysis as fluorescent labeling reagents (Hirano et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMREOADNCVDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271339 | |
| Record name | 6-Fluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61875-34-1 | |
| Record name | 6-Fluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61875-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide](/img/structure/B3042387.png)






![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)


